N-Benzylidene-tert-butylamine

概要

説明

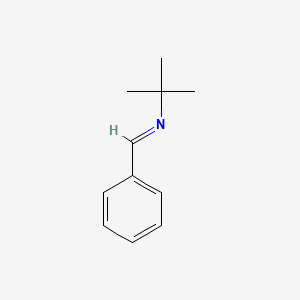

N-Benzylidene-tert-butylamine is an organic compound with the molecular formula C11H15N. It is a Schiff base derived from the condensation of benzaldehyde and tert-butylamine. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

N-Benzylidene-tert-butylamine can be synthesized through the condensation reaction between benzaldehyde and tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

化学反応の分析

Types of Reactions

N-Benzylidene-tert-butylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitrone.

Reduction: It can be reduced to yield the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: N-tert-butylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Applications

N-Benzylidene-tert-butylamine serves as a key intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following areas:

- Electrosynthesis : Recent studies have demonstrated the electrochemical synthesis of benzyl-tert-butylamine from benzyl alcohol using a nickel-catalyzed process. This method offers a sustainable alternative to traditional synthetic routes, achieving high faradaic efficiency (up to 90% for benzaldehyde and 39% for the final amine product) while minimizing waste and energy consumption .

- Hydroboration Reactions : The compound has been noted for achieving high turnover frequencies in frustrated Lewis pair-catalyzed hydrogenation reactions, showcasing its effectiveness as a catalyst in hydrogenation processes .

- Hydrogenation Processes : this compound can be hydrogenated to yield N-benzyl-tert-butylamine, which is synthesized through solvent-free methods involving benzaldehyde and tert-butylamine. This process has shown high conversion rates and selectivity, making it an efficient route for producing this amine .

Catalytic Applications

This compound plays a pivotal role in catalysis:

- Lewis Acid Catalysis : It has been investigated as a Lewis acid catalyst for various reactions, including hydrogen activation. The kinetics of these reactions suggest that it can facilitate significant transformations under mild conditions .

- Spin Trapping Studies : Research indicates that substituted N-benzylidene-tert-butylamines can trap oxygen-centered radicals effectively. This property is valuable in studying radical mechanisms and understanding oxidative processes in organic chemistry .

Biological Applications

The biological implications of this compound are noteworthy:

- Metabolism Studies : Investigations into the metabolism of N-benzyl-tert-butylamine have been conducted using hepatic microsomal preparations. These studies help elucidate the metabolic pathways and potential toxicity of the compound, which is crucial for pharmaceutical applications .

Case Studies

作用機序

The mechanism of action of N-Benzylidene-tert-butylamine involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s structure allows it to engage in various chemical reactions, influencing biological pathways and exhibiting potential therapeutic effects .

類似化合物との比較

Similar Compounds

- N-Benzylidene-tert-butylamine oxide

- N-tert-Butylbenzylamine

- N-tert-Butyl-a-phenylnitrone

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in both research and industrial applications .

生物活性

N-Benzylidene-tert-butylamine (NBtBA) is an organic compound synthesized through the condensation of benzaldehyde and tert-butylamine. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of NBtBA, supported by research findings, case studies, and data tables.

Chemical Structure

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

Antimicrobial Properties

Research indicates that NBtBA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Acinetobacter baumannii | 32 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting vital cellular processes .

Anticancer Activity

NBtBA has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The compound appears to exert its effects by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

Case Studies

-

Antimicrobial Efficacy Against Multidrug-Resistant Strains

A recent study focused on the efficacy of NBtBA against multidrug-resistant strains of Staphylococcus aureus. The results highlighted that NBtBA not only inhibited growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections . -

In Vivo Anticancer Studies

In vivo experiments using xenograft models demonstrated that treatment with NBtBA significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with NBtBA, supporting its potential as an anticancer drug .

The biological activity of NBtBA is attributed to its ability to interact with specific molecular targets. It acts as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of NBtBA with target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that NBtBA can effectively inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication in bacteria and cancer cells .

特性

IUPAC Name |

N-tert-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLSWDVYGSSZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064493, DTXSID301233813 | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-58-0, 75815-77-9 | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

ANone: N-benzylidene-tert-butylamine acts as a Lewis base in FLP systems, partnering with Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3). These pairs exhibit unique reactivity due to their inability to form a traditional Lewis acid-base adduct. Notably, they can activate small molecules like dihydrogen (H2), enabling catalytic hydrogenation reactions. [, , ]

ANone: In FLP-catalyzed hydrogenation, this compound, acting as the Lewis base, typically reacts with the hydrogen molecule activated by the Lewis acid partner. This interaction leads to the formation of a hydrogenated product, often an amine. For instance, this compound itself can be hydrogenated to N-benzyl-tert-butylamine in such systems. [, , ]

ANone: Autoinduced catalysis, observed in specific FLP systems using boranes like B(2,4,6-F3-C6H2)3 and B(2,6-F2-C6H3)3, arises from the difference in activation energies for H2 activation by the imine (this compound) and the amine (product). The imine exhibits a higher activation energy, slowing down the initial reaction. As the amine forms, it facilitates faster H2 activation, leading to an autocatalytic effect. []

ANone: The inverse equilibrium isotope effect, where the reaction proceeds faster with deuterium (D2) compared to hydrogen (H2), is unusual in FLP chemistry. This effect, observed during the deuteration of this compound, suggests a different rate-determining step compared to typical FLP hydrogenations and provides insights into the mechanism of H2/D2 activation. []

ANone: The electron-donating nature of the tert-butyl group in this compound influences its Lewis basicity and subsequently, its reactivity in FLP systems. Studies exploring structure-reactivity relationships have shown that modifying the benzene ring with electron-donating or withdrawing groups directly affects the pKa of the imine and the corresponding amine, impacting the rate of hydrogenation. []

ANone: Yes, this compound acts as a spin trap, reacting with short-lived free radicals to form more stable nitroxide radicals detectable by electron paramagnetic resonance (EPR) spectroscopy. This property allows researchers to study radical intermediates in various chemical reactions. [, , ]

ANone: Inverted spin trapping involves the reaction of a spin trap's radical cation with a nucleophile. This compound, upon photoexcitation or interaction with oxidizing agents, forms a radical cation. This cation can then react with various nucleophiles, leading to the formation of specific spin adducts, providing insights into radical reaction mechanisms. [, ]

ANone: this compound has been used to trap free radicals generated during the photolysis of the pyrethroid insecticide fenvalerate. By analyzing the resulting spin adducts, researchers identified the radical species involved in the photodegradation pathway of fenvalerate. [] Similarly, it was employed in studies investigating the photodissociation of phenylsilane, where it trapped hydrogen radicals, demonstrating the formation of superoxide radical anions. []

ANone: this compound, employed as a spin trap in conjunction with EPR spectroscopy, has been used to directly demonstrate hydrogen spillover on a palladium catalyst supported on alumina. The technique provides valuable insights into the behavior of hydrogen on catalyst surfaces. []

ANone: The molecular formula of this compound is C11H15N. Its molecular weight is 161.24 g/mol.

ANone: Contrary to previous assumptions, diketene reacts with this compound to form N-tert-butyl-2-benzylideneacetoacetamide. This reaction, initially thought to produce a heterocyclic compound, highlights the importance of accurate structural characterization in organic synthesis. []

ANone: While the crystal structure of this compound itself hasn't been reported in the provided research excerpts, the crystal structures of its cycloaddition products with dichloro- and chlorotricyanomethane have been determined. These structures provide insights into the reactivity of this compound in 1,3-dipolar cycloaddition reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。